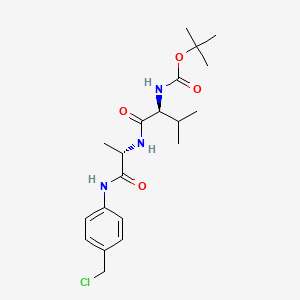

Boc-Val-Ala-PAB-Cl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Boc-Val-Ala-PAB-Cl” is a cleavable ADC linker . The Val-Ala is effectively cleaved by lysosomal proteolytic enzymes while being highly stable in human plasma, making this a potent strategy in ADC linker design . The Boc group can be deprotected under mild acidic conditions to form the free amine .

Synthesis Analysis

The synthesis of “Boc-Val-Ala-PAB-Cl” involves the development of Val-Ala-02 and Val-Ala-Chalcone phosphoramidites for the automated synthesis of enzyme-cleavable oligonucleotides . Cathepsin B digests Val-Ala-02 and Val-Ala-Chalcone linkers efficiently, enabling cleavage of oligonucleotides into two components or release of small-molecule payloads .

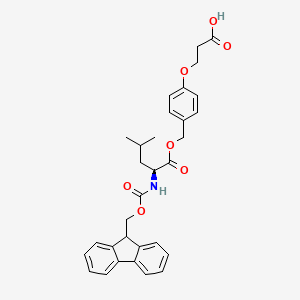

Molecular Structure Analysis

The molecular structure of “Boc-Val-Ala-PAB-Cl” is C20H30ClN3O4 . It is a key component in the function of ADCs .

Chemical Reactions Analysis

“Boc-Val-Ala-PAB-Cl” is effectively cleaved by lysosomal proteolytic enzymes . The Boc group can be deprotected under mild acidic conditions to form the free amine . The Val-Ala will specifically be cleaved by Cathepsin B .

Physical And Chemical Properties Analysis

“Boc-Val-Ala-PAB-Cl” has a molecular formula of C20H30ClN3O4 . More detailed physical and chemical properties may be found in specialized databases .

Aplicaciones Científicas De Investigación

Enzyme-Cleavable Oligonucleotides Synthesis

Boc-Val-Ala-PAB-Cl: is utilized in the synthesis of enzyme-cleavable oligonucleotides. These oligonucleotides are designed to be sensitive to specific enzymes, such as cathepsin B, which allows for stimulus-responsive and site-specific cleavage of DNA . This application is particularly valuable in therapeutic oligonucleotides, where precise control over the activation and deactivation of the therapeutic agent is crucial.

Antibody-Drug Conjugates (ADCs)

The compound serves as a linker in ADCs, which are targeted cancer therapies. The Val-Ala dipeptide is cleaved by lysosomal proteolytic enzymes, which is a critical step in ensuring that the drug is released only within the target cancer cells . This specificity minimizes side effects and maximizes the therapeutic potential of the drug.

Stability Enhancement in Human Plasma

One of the key advantages of Boc-Val-Ala-PAB-Cl is its high stability in human plasma. This property is essential for the development of ADCs, as it prevents premature drug release and ensures that the drug reaches its intended target .

Site-Specific Drug Delivery

The compound’s ability to be cleaved by specific enzymes also allows for site-specific drug delivery. This means that drugs can be designed to accumulate and be activated in particular tissues or cells, reducing systemic toxicity and improving efficacy .

Therapeutic Payload Release

In the context of ADCs, Boc-Val-Ala-PAB-Cl facilitates the controlled release of therapeutic payloads within the target cells. After internalization by the target cell, the linker is cleaved, and the drug is released to exert its cytotoxic effect .

Research Tool in Chemical Biology

Beyond therapeutic applications, Boc-Val-Ala-PAB-Cl is also used as a research tool in chemical biology. It enables the study of enzyme-substrate interactions and the development of enzyme-responsive systems, which can be applied in various diagnostic and therapeutic contexts .

Mecanismo De Acción

Target of Action

Boc-Val-Ala-PAB-Cl, also known as MFCD34180807, is primarily used as a linker in the formation of Antibody-Drug Conjugates (ADCs) . The primary target of this compound is the enzyme Cathepsin B , which is present in the lysosomes of cells .

Mode of Action

The compound interacts with its target, Cathepsin B, through a specific cleavage process . The Val-Ala dipeptide in the compound is specifically cleaved by Cathepsin B . This cleavage is a crucial step in the release of the ADC payload within the target cells .

Pharmacokinetics

The compound is designed to be highly stable in human plasma, which enhances its bioavailability . The Val-Ala dipeptide in the compound is effectively cleaved by lysosomal proteolytic enzymes, but remains stable in human plasma . This stability in the bloodstream and specificity for lysosomal cleavage is a potent strategy in ADC linker design .

Result of Action

The cleavage of Boc-Val-Ala-PAB-Cl by Cathepsin B in the lysosome leads to the release of the ADC payload within the cell . This intracellular release of the payload allows for targeted cytotoxic action, reducing off-target effects and improving the therapeutic index .

Action Environment

The action of Boc-Val-Ala-PAB-Cl is influenced by the cellular environment. The presence of Cathepsin B in the lysosome is crucial for the compound’s action . Furthermore, the stability of the compound in human plasma allows it to circulate and reach the target cells effectively . The compound’s design allows for specific action in the lysosomal environment, enhancing its efficacy and stability .

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl N-[(2S)-1-[[(2S)-1-[4-(chloromethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30ClN3O4/c1-12(2)16(24-19(27)28-20(4,5)6)18(26)22-13(3)17(25)23-15-9-7-14(11-21)8-10-15/h7-10,12-13,16H,11H2,1-6H3,(H,22,26)(H,23,25)(H,24,27)/t13-,16-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMHCPGVIPPEVCQ-BBRMVZONSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CCl)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CCl)NC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30ClN3O4 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.9 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-Val-Ala-PAB-Cl | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Fmoc-L-Ser[Psi(Me,Me)Pro]-OH](/img/structure/B6286329.png)